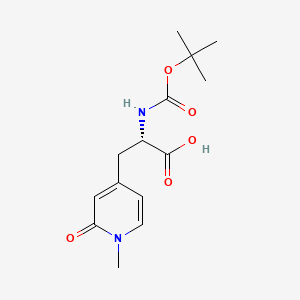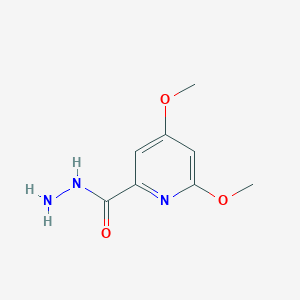
4,6-Dimethoxypicolinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxypicolinohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol It is characterized by the presence of two methoxy groups attached to a pyridine ring, along with a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinohydrazide typically involves the reaction of 4,6-dimethoxypyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions: 4,6-Dimethoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4,6-Dimethoxypicolinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
類似化合物との比較
4,6-Dimethoxypyridine: Shares the methoxy groups but lacks the hydrazide functionality.
4,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups.
4,6-Dimethoxypyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4,6-Dimethoxypicolinohydrazide is unique due to the presence of both methoxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
4,6-dimethoxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-5-3-6(8(12)11-9)10-7(4-5)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChIキー |
PBXLNSZWSZCPPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)OC)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


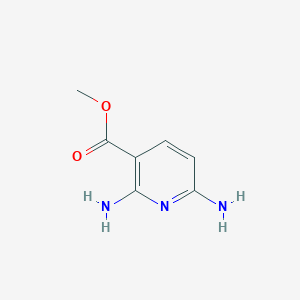

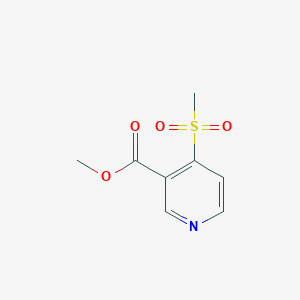
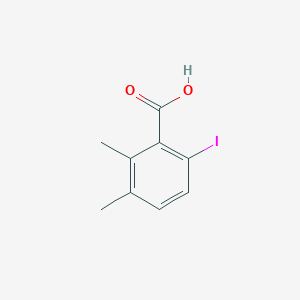
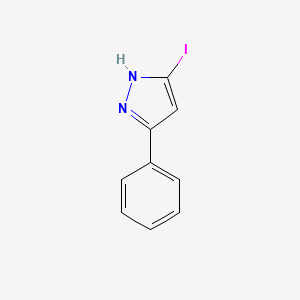
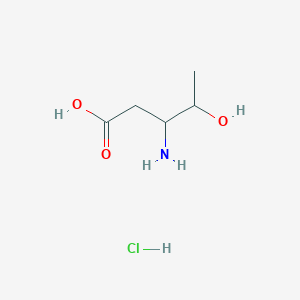
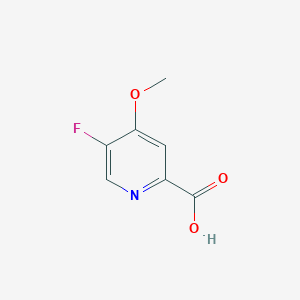
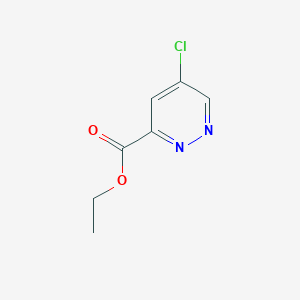


![2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
